Spirasine I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

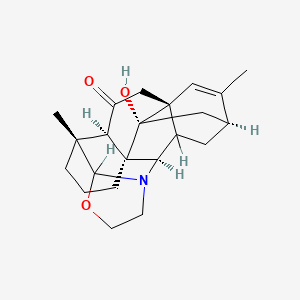

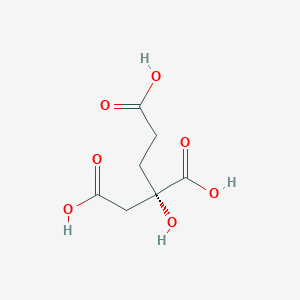

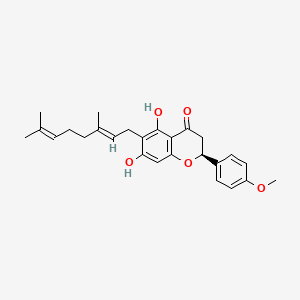

Spirasine I is a diterpenoid. It derives from a hydride of an atisane.

科学的研究の応用

Pharmacological and Therapeutic Efficacy

Spirasine I, recognized as Spirapril, is primarily evaluated for its efficacy in the treatment of hypertension. Studies highlight its significant role in blood pressure reduction and normalization in patients with mild to severe hypertension. Spirapril's dose-response curve appears to be flat for doses ranging from 6 to 24 mg daily, indicating a consistent effect across this dosage range. However, its relative antihypertensive efficacy compared to other ACE inhibitors requires further investigation, despite some clinical trials indicating comparable reductions in blood pressure to drugs like enalapril or captopril. Notably, spirapril is generally well-tolerated and is distinct from most ACE inhibitors due to its dual renal and hepatic clearance mechanisms, suggesting potential advantages for patients with renal impairment (Noble & Sorkin, 1995).

Safety Pharmacology and Emerging Concepts

Spirasine I's role extends into the domain of safety pharmacology (SP), a vital part of the drug development process. SP aims to predict and identify adverse drug effects prior to clinical trials. The core battery and supplemental SP studies assess the effects of new chemical entities on major organ systems, including cardiovascular, central nervous, respiratory, renal, and gastrointestinal systems. Recent advancements in SP involve integrating new approaches to refine and provide mechanistic insights into potential adverse effects associated with test compounds, enhancing the overall scope of SP (Hamdam et al., 2013).

Bioactivity and Phytochemistry

Research on the genus Spiraea, to which Spirasine I is related, emphasizes its medicinal and ornamental significance. The review of Spiraea plants highlights a diverse array of secondary metabolites, including phenolic compounds, terpenoids, alkaloids, and steroids. These compounds contribute to various biological activities such as antioxidant, antibacterial, anti-inflammatory, and antifungal effects. Biotechnological research on Spiraea species is promising, indicating potential for further chemical and pharmacological studies (Kostikova & Petrova, 2021).

Analytical and Material Sciences

Spirasine I is also relevant in analytical and material sciences. For instance, in the context of trace elements and their species determination by inductively coupled plasma mass spectrometry (ICP-MS), solid-phase extraction (SPE) is a widely used technique. Advanced functional materials (AFMs) in SPE play a crucial role in enhancing the methodology's sensitivity, selectivity, sample throughput, and application potential. These AFMs, including nanometer-sized materials and magnetic materials, exhibit high adsorption capacity and selectivity, offering significant benefits in various real sample analyses (He et al., 2017).

特性

CAS番号 |

106777-13-3 |

|---|---|

製品名 |

Spirasine I |

分子式 |

C22H29NO3 |

分子量 |

355.5 g/mol |

IUPAC名 |

(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one |

InChI |

InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1 |

InChIキー |

BDYVYNKEWLPLCY-SRCHUMBQSA-N |

異性体SMILES |

CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C |

SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

正規SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

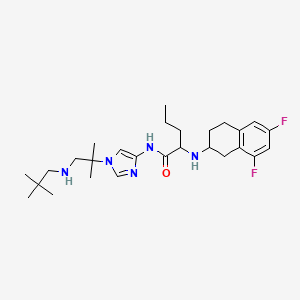

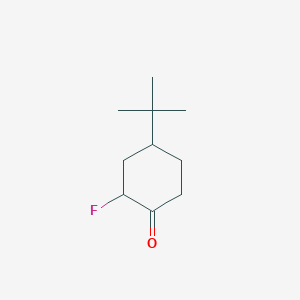

![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)

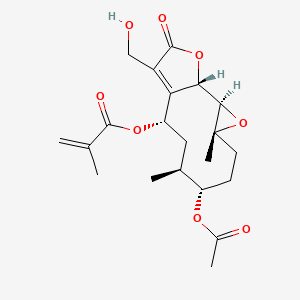

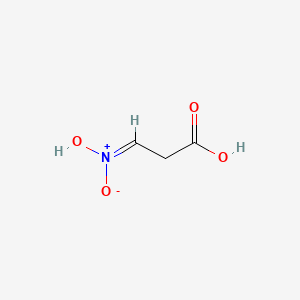

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)